Methionylasparagine

Overview

Description

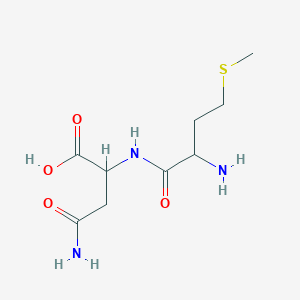

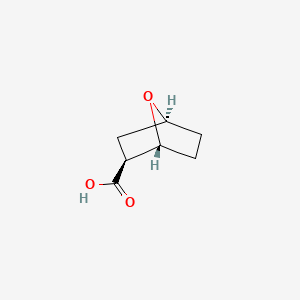

Methionylasparagine is a dipeptide composed of methionine and asparagine . It is an incomplete breakdown product of protein digestion or protein catabolism .

Synthesis Analysis

Methionyl-tRNA synthetase (MetRS) binds to free methionine in its catalytic site, and the charging of amino acid takes place in the presence of ATP, which then is finally transferred to 2 -OH moiety of the terminal adenosine of tRNA . MetRS acylates two tRNAs (tRNAfMet and tRNAmMet), which have different nucleotide sequences .Molecular Structure Analysis

The molecular formula of Methionylasparagine is C9H17N3O4S . The average mass is 263.314 Da and the Monoisotopic mass is 263.093964 Da .Physical And Chemical Properties Analysis

Methionylasparagine has a molecular formula of C9H17N3O4S . Its physical and chemical properties would be influenced by its molecular structure and the properties of the constituent amino acids, methionine and asparagine .Scientific Research Applications

Cancer Treatment Research

Methionylasparagine plays a role in the study of anticancer enzymes like l-asparaginase and methioninase . These enzymes target specific amino acids that cancer cells rely on for growth. Research into the enzymatic activity of Methionylasparagine derivatives could lead to advancements in cancer therapeutics, particularly in the development of drugs with fewer side effects and improved patient outcomes.

Biochemical Structure Analysis

The crystal structure and conformation of Methionylasparagine-related peptides have been studied to understand their preferred conformations . This research is crucial for biochemists who are looking to design peptide-based drugs or to understand protein folding and stability, which has implications in various diseases.

Pharmacological Developments

In pharmacology, understanding the properties of Methionylasparagine can contribute to the development of new analgesics and other therapeutic agents . Its role in the synthesis of complex molecules may be pivotal in creating more effective and targeted medications.

Enzyme Production and Optimization

The production and optimization of enzymes for industrial applications often involve amino acids like Methionylasparagine . Studies focus on improving fermentation techniques and genetic engineering to enhance enzyme properties, which can be applied in various sectors including pharmaceuticals and agriculture.

Environmental Applications

Research into the environmental applications of Methionylasparagine-related compounds includes the development of biodegradable materials and the study of their breakdown products . This research is vital for creating sustainable materials and for understanding their long-term impact on the environment.

Food Industry Innovations

In the food industry, Methionylasparagine may be studied for its potential role in food preservation, enhancement of nutritional value, or as a component in flavoring agents . Research in this area aims to improve food quality and safety.

Mechanism of Action

Target of Action

Methionylasparagine is a dipeptide composed of methionine and asparagine It’s known that methionine and asparagine, the constituents of methionylasparagine, play crucial roles in various biological processes .

Mode of Action

Methionine is involved in protein synthesis and the formation of S-adenosylmethionine (SAM), a universal methyl donor in numerous cellular methylation reactions . Asparagine, on the other hand, is known to be involved in protein synthesis and can be converted to aspartic acid .

Biochemical Pathways

Methionylasparagine, being a dipeptide, is likely involved in protein synthesis and metabolism. Methionine, one of its constituents, is part of the methionine cycle, also known as the one-carbon metabolism pathway. This pathway is involved in the synthesis and recycling of methionine and its derivative, S-adenosylmethionine (SAM) . Asparagine metabolism in cells mainly refers to the synthesis of asparagine to meet the needs of growth .

Pharmacokinetics

The pharmacokinetics of peptides generally involve absorption in the gastrointestinal tract, distribution throughout the body, metabolism primarily in the liver, and excretion via the kidneys .

Result of Action

Methionine is involved in many body functions, including protein synthesis and the formation of SAM, which serves as a methyl group donor for various methylation reactions . Asparagine is involved in protein synthesis and can be converted to aspartic acid .

Action Environment

Factors such as ph, temperature, and the presence of other molecules can influence the action and stability of peptides .

properties

IUPAC Name |

4-amino-2-[(2-amino-4-methylsulfanylbutanoyl)amino]-4-oxobutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17N3O4S/c1-17-3-2-5(10)8(14)12-6(9(15)16)4-7(11)13/h5-6H,2-4,10H2,1H3,(H2,11,13)(H,12,14)(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JMEWFDUAFKVAAT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSCCC(C(=O)NC(CC(=O)N)C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17N3O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00318733 | |

| Record name | Methionylasparagine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00318733 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

263.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Methionyl-Asparagine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0028968 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS RN |

36261-61-7 | |

| Record name | NSC334376 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=334376 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Methionylasparagine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00318733 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the significance of studying isomerism in peptides like methionylasparagine?

A1: Isomerism plays a crucial role in determining the biological activity and physicochemical properties of peptides. [] In the case of methionylasparagine, two isomers exist: L-methionylasparagine and L-asparagylmethionine. These isomers, while chemically similar, can exhibit different binding affinities to target molecules, influencing their overall biological effects. The research paper you provided focuses on understanding how this isomerism, along with side chain mutations, affects the binding energy and NMR/NQR tensors of these two isomers. This information can be valuable for designing peptide-based drugs with improved selectivity and efficacy.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

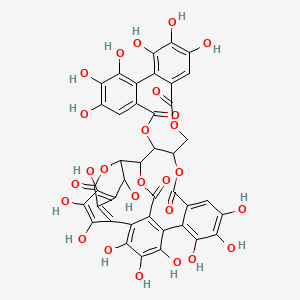

![2-[[(2S)-2-[[1-[(4R,7S,10S,13S,16S,19R)-19-amino-7-(2-amino-2-oxoethyl)-10-(3-amino-3-oxopropyl)-13-benzyl-16-[(4-hydroxyphenyl)methyl]-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carbonyl]pyrrolidine-2-carbonyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]acetic acid](/img/structure/B1583133.png)

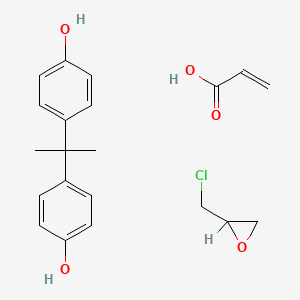

![Benzenesulfonyl chloride, 4-[2-(trichlorosilyl)ethyl]-](/img/structure/B1583146.png)